REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C(O)CC>[CH3:13][O:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:19]3[CH:20]=[CH:21][C:16]([O:15][CH3:14])=[CH:17][CH:18]=3)[CH:3]=2)[CH:8]=1 |f:3.4.5,6.7.8|
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Name
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|
Quantity
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7.32 g
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Type
|
reactant
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Smiles
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BrC1=CC2=CC=C(C=C2C=C1)OC
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Name
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|
Quantity
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4.86 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(CC)O
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Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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18 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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0.02 g
|
Type
|
catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
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Smiles
|
O
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature for approx. 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In an 100 mL three-necked RB flask equipped with a magnetic bar, a condenser and a nitrogen gas inlet
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 1.5 h
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Duration
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1.5 h
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Type
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STIRRING
|
Details
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the mixture was stirred
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
|
FILTRATION
|
Details
|
The resultant crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
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COC1=CC2=CC=C(C=C2C=C1)C1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |